(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol
Overview
Description
“(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol” is a chemical compound with the IUPAC name ((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol . It has a molecular weight of 141.21 .
Molecular Structure Analysis
The molecule contains a total of 26 bonds, including 11 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrolidine .Scientific Research Applications
Synthesis Applications
Synthesis of Heterocyclic Compounds : (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For example, Seo Won-Jun et al. (1994) synthesized 6a-Hydroxy- and 6a-methoxy-derivatives of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate, which are crucial in forming heterocyclic rings (Seo Won-Jun et al., 1994).
Formation of Acyl Pyrroles : P. Wu and Chiou‐Huey Wu (1993) explored the thermal rearrangement of certain bicyclic compounds to form acyl pyrroles, a significant class of organic compounds with various applications (P. Wu & Chiou‐Huey Wu, 1993).
Antimicrobial Activity
- Antitubercular and Antibacterial Agents : D. Bhattarai et al. (2014) studied novel oxazolidinone-class antimicrobial agents bearing octahydrocyclopenta[c]pyrrole moieties. These compounds showed potent inhibitory activity against Mycobacterium tuberculosis and certain Gram-positive and -negative bacteria (D. Bhattarai et al., 2014).
Organic Chemistry and Polymer Applications
- Synthesis of Novel Polymers : Weilong Zhou et al. (2015) discussed the use of furan-flanked diketopyrrolopyrrole copolymer in improving the efficiency of polymer solar cells. The polymer's synthesis involved the use of methanol as a solvent additive, demonstrating its application in advanced material science (Weilong Zhou et al., 2015).
Miscellaneous Applications
- Coordination Polymers and Magnetic Properties : Caiming Liu et al. (2009) explored the construction of coordination polymers using methanol and ethanol molecules, leading to varying magnetic properties in the resulting structures (Caiming Liu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)4-9-5-8/h7,9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGGTKAULOSNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676527 | |
Record name | (Hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol | |
CAS RN |
444193-01-5 | |
Record name | (Hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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